N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
CAS No.: 895006-46-9
VCID: VC6623259
Molecular Formula: C17H18ClN5O2S
Molecular Weight: 391.87
* For research use only. Not for human or veterinary use.
![N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide - 895006-46-9](/images/structure/VC6623259.png)
Description |
N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound with a molecular formula of C17H18ClN5O2S and a molecular weight of 391.9 g/mol . This compound features a triazolopyrimidine core, which is known for its significant biological activities, particularly in pharmacological contexts. The compound's structure includes a 2-chlorobenzyl group attached to an acetamide moiety, which is further linked to a triazolopyrimidine ring via a thio group. Biological Activities and Potential ApplicationsCompounds with a triazolopyrimidine core are often of interest in drug development due to their biological activities. These compounds can interact with specific molecular targets within biological systems, potentially modulating various biochemical pathways by inhibiting certain enzymes or receptors. This interaction could lead to altered cellular processes, which are critical for understanding their potential therapeutic effects. While specific biological activities of N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide have not been extensively reported, compounds with similar structures have shown promise in various pharmacological contexts. For instance, related triazolopyrimidine derivatives have been explored for their potential as inhibitors or modulators in biological systems. Research Findings and Future DirectionsGiven the limited specific research findings on N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, future studies should focus on its synthesis optimization, biological activity evaluation, and potential applications in medicinal chemistry. The compound's unique structural features suggest it could be a valuable candidate for further investigation, particularly in areas where triazolopyrimidine derivatives have shown promise. |
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CAS No. | 895006-46-9 |
Product Name | N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide |
Molecular Formula | C17H18ClN5O2S |
Molecular Weight | 391.87 |
IUPAC Name | N-[(2-chlorophenyl)methyl]-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C17H18ClN5O2S/c1-2-5-12-8-14(24)20-16-21-22-17(23(12)16)26-10-15(25)19-9-11-6-3-4-7-13(11)18/h3-4,6-8H,2,5,9-10H2,1H3,(H,19,25)(H,20,21,24) |
Standard InChIKey | LLDBZLKNNZHINB-UHFFFAOYSA-N |
SMILES | CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC=CC=C3Cl |
Solubility | not available |
PubChem Compound | 135732084 |
Last Modified | Aug 18 2023 |
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